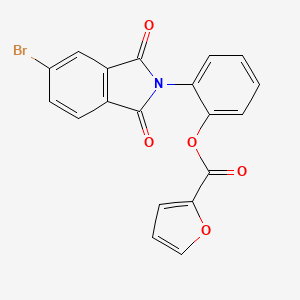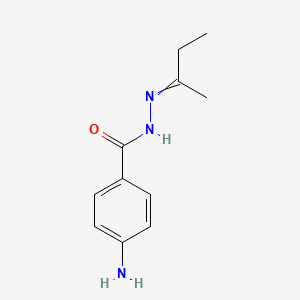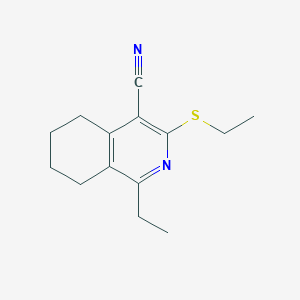
1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core, an ethylsulfanyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by an ethylsulfanyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanide source under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The isoquinoline core can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(ethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound is an ionic liquid with different chemical properties and applications, particularly in electrochemistry and energy storage.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is a carbodiimide used as a coupling agent in peptide synthesis and bioconjugation.
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound is another ionic liquid with applications in green chemistry and solvent systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C14H18N2S |
|---|---|
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
1-ethyl-3-ethylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H18N2S/c1-3-13-11-8-6-5-7-10(11)12(9-15)14(16-13)17-4-2/h3-8H2,1-2H3 |
Clé InChI |
YFKWFGVVUBIXRP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)
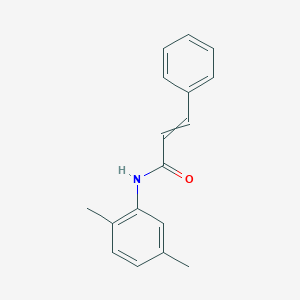
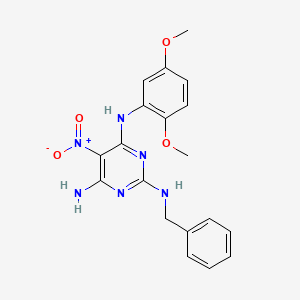
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12459521.png)
![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)

![2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12459534.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide](/img/structure/B12459544.png)

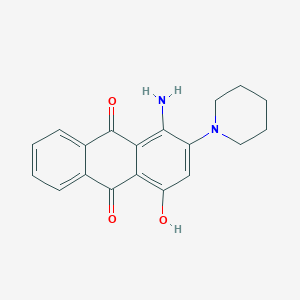
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12459559.png)
